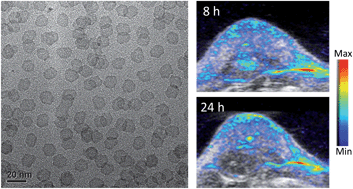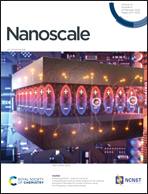Palladium nanosheets as highly stable and effective contrast agents for in vivo photoacoustic molecular imaging
Nanoscale Pub Date: 2013-11-15 DOI: 10.1039/C3NR05468C
Abstract
A stable and efficient contrast agent is highly desirable for photoacoustic (PA) imaging applications. Recently gold nanostructures have been widely reported and studied for PA imaging and photothermal therapy. However, the structures of the nonspherical gold nanoparticles are easily destroyed after laser irradiation and thus may fail to complete the intended tasks. In this study, we propose to apply palladium nanosheets (PNSs), with strong optical absorption in the near-infrared (NIR) region, as a new class of exogenous PA contrast agents. PA and ultrasound (US) images were acquired sequentially by a portable and fast photoacoustic tomography (PAT) system with a hand-held transducer. Significant and long-lasting imaging enhancement in SCC7 head and neck squamous cell carcinoma was successfully observed in mice by PAT over time after tail vein administration of PNSs. The morphology and functional perfusion of the tumors were delineated in PA images due to the nanoparticle accumulation. PAT of the main organs was also conducted ex vivo to trace the fate of PNSs, which was further validated by inductively coupled plasma atomic emission spectrometry (ICP-AES). No obvious toxic effect was observed by in vitro MTT assay and ex vivo histological examination 7 days after PNS administration. With the combination of a portable imaging instrument and signal specificity, PNSs might be applied as stable and effective agents for photoacoustic cancer detection, diagnosis and treatment guidance.

Recommended Literature
- [1] Spin-state dependence of the structural and vibrational properties of solvated iron(ii) polypyridyl complexes from AIMD simulations: aqueous [Fe(bpy)3]Cl2, a case study†
- [2] Water assisted atomic layer deposition of yttrium oxide using tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) yttrium(iii): process development, film characterization and functional properties†
- [3] Stable aqueous colloidal solutions of intact surfactant-free graphenenanoribbons and related graphitic nanostructures†
- [4] Structural, optical and photoconductivity characteristics of pristine FeO·Fe2O3 and NTPI–FeO·Fe2O3 nanocomposite: aggregation induced emission enhancement of fluorescent organic nanoprobe of thiophene appended phenanthrimidazole derivative†
- [5] Structural characterization and catalytic evaluation of transition and rare earth metal doped ceria-based solid solutions for elemental mercury oxidation†
- [6] Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†
- [7] Spreading of bio-adhesive vesicles on DNA carpets†‡
- [8] Stabilization of [poly(allylamine)–tannic acid]n multilayer films in acidic and basic conditions after crosslinking with NaIO4†
- [9] Synthesis of aliphatic polycarbonates with a tuneable thermal response†
- [10] Structure transition of Au18 from pyramidal to a hollow-cage during soft-landing onto a TiO2(110) surface†










